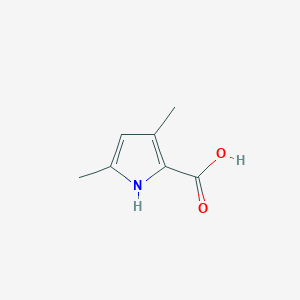

3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Beschreibung

Overview of Pyrrole (B145914) Chemistry and its Significance in Organic Synthesis and Medicinal Chemistry

Pyrrole is a foundational five-membered heterocyclic aromatic compound with the molecular formula C₄H₄NH. wikipedia.org Its structure consists of a planar ring with four carbon atoms and one nitrogen atom, which contributes to its aromaticity, making it an electron-rich heterocycle highly reactive towards electrophiles. numberanalytics.com This inherent reactivity makes the pyrrole ring a versatile building block in organic synthesis. numberanalytics.com

The significance of pyrrole derivatives is vast, particularly in medicinal chemistry and natural product synthesis. numberanalytics.comwisdomlib.org The pyrrole nucleus is a key structural motif in many biologically active compounds. numberanalytics.comscispace.com These derivatives exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant effects. wisdomlib.orgnih.gov In nature, the pyrrole ring system is a fundamental component of vital biomolecules such as heme (a part of hemoglobin), chlorophyll, vitamin B12, and bile pigments like bilirubin. wikipedia.orgbritannica.com The prevalence of this scaffold in nature and its therapeutic potential have made pyrrole and its derivatives a subject of intense study and a privileged structure in the development of new pharmaceuticals. scispace.comnih.gov Several commercially available drugs, including the cholesterol-lowering medication Atorvastatin and the nonsteroidal anti-inflammatory drug (NSAID) Ketorolac, contain a pyrrole core, highlighting its importance in drug design. wikipedia.orgnumberanalytics.com

Historical Context and Evolution of Pyrrole Compound Research

The history of heterocyclic chemistry began in the early 19th century with the discovery of the first such compounds. numberanalytics.com Pyrrole itself was first identified in 1834 by F. F. Runge as a component of coal tar. wikipedia.orgresearchgate.net It was later isolated in 1857 from the product of bone pyrolysis. wikipedia.org The name "pyrrole" originates from the Greek word pyrrhos, meaning "reddish" or "fiery," which describes the red color it imparts to a pine splint moistened with hydrochloric acid. wikipedia.org

Early research in the 1800s focused on the isolation and basic characterization of simple heterocycles like furan, thiophene, and pyridine (B92270) alongside pyrrole. numberanalytics.comresearchgate.net The elucidation of their structures progressed with the development of organic chemistry principles. numberanalytics.com A significant milestone in pyrrole synthesis was the development of the Knorr pyrrole synthesis, which involves the reaction of an α-amino ketone with a compound containing an activated methylene (B1212753) group. wikipedia.org Over the decades, research evolved from simple isolation to the development of complex synthetic methodologies, allowing for the creation of a vast library of substituted pyrroles. researchgate.net This evolution was driven by the discovery of the pyrrole ring in crucial natural products, such as the synthesis of haemin by Hans Fischer, which earned him a Nobel Prize. wikipedia.org

Current Research Trends and Future Outlook for Substituted Pyrroles

Contemporary research on substituted pyrroles is dynamic and expanding into novel areas of science and technology. wisdomlib.org A major focus remains on the development of new, efficient, and sustainable synthetic methods. researchgate.netdigitalpress.blog Recent advances include metal-catalyzed C-H functionalization, radical-based functionalizations, and the use of photocatalysis and electrochemical conditions to synthesize diverse pyrrole derivatives. nih.govresearchgate.netresearchgate.net

The applications of substituted pyrroles are continually broadening. In medicinal chemistry, there is ongoing exploration of pyrrole derivatives for their potential as antibacterial, antiviral, anticancer, and anti-inflammatory agents. nih.govmdpi.com The structural versatility of the pyrrole scaffold allows for the fine-tuning of biological activity, making it a prime candidate for developing new therapeutic agents to combat challenges like antimicrobial resistance. scispace.commdpi.com

Beyond pharmaceuticals, substituted pyrroles are gaining importance in agrochemicals and materials science. digitalpress.blogchemimpex.com In agriculture, pyrrole derivatives are being developed into more effective and environmentally benign pesticides and herbicides. digitalpress.blogchemimpex.com In materials science, these compounds are utilized in the creation of advanced polymers, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs), owing to their unique electronic and physical properties. numberanalytics.comchemimpex.com The future outlook for substituted pyrroles is bright, with growing demand across various industries and continuous innovation in synthesis and application driving the market. digitalpress.blog

Defining the Research Scope: Focus on 3,5-Dimethyl-1H-pyrrole-2-carboxylic Acid and its Academic Relevance

This article now narrows its focus to a specific substituted pyrrole: This compound . This compound serves as a pertinent example of a pyrrole derivative with significant academic and research value. It is a versatile building block in organic synthesis, valued for its unique structure and functional properties. chemimpex.com

The academic relevance of this compound stems from its utility as a starting material or intermediate in the synthesis of more complex molecules. chemimpex.com Its structure, featuring methyl groups at the 3 and 5 positions and a carboxylic acid at the 2 position, provides specific reactivity and steric properties that researchers can exploit. It is widely used in pharmaceutical development research, particularly as a building block for compounds targeting neurological disorders. chemimpex.com Furthermore, it finds applications in biochemical research, such as in studies involving enzyme inhibitors, which helps in understanding metabolic pathways. chemimpex.com Its ability to participate in various chemical reactions makes it an essential tool for chemists aiming to create novel compounds with specific biological activities or material properties. chemimpex.com

Below are the key chemical and physical properties of this compound.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉NO₂ nih.gov |

| Molecular Weight | 139.15 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 4513-93-3 nih.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-4-3-5(2)8-6(4)7(9)10/h3,8H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGVQRPSTODODM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380105 | |

| Record name | 3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4513-93-3 | |

| Record name | 3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Reaction Methodologies for 3,5 Dimethyl 1h Pyrrole 2 Carboxylic Acid

Classical Synthetic Routes

The traditional approaches to synthesizing 3,5-dimethyl-1H-pyrrole-2-carboxylic acid are primarily centered around well-established named reactions in heterocyclic chemistry, particularly the Knorr pyrrole (B145914) synthesis and subsequent modifications.

Knorr Pyrrole Synthesis and its Adaptations for this compound Precursors

The Knorr pyrrole synthesis is a cornerstone in the preparation of substituted pyrroles and serves as the principal classical route to precursors of this compound. wikipedia.org This method involves the condensation of an α-amino-β-ketoester with a β-ketoester.

A common and efficient adaptation for producing a key precursor, diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, involves a one-pot reaction. pku.edu.cn This process begins with the nitrosation of ethyl acetoacetate (B1235776) to form ethyl α-oximinoacetoacetate. This intermediate is then reduced in situ, typically using zinc dust in acetic acid, to generate the corresponding α-amino-β-ketoester. This reactive species immediately condenses with a second molecule of ethyl acetoacetate to form the pyrrole ring. wikipedia.orgrsc.org

Reaction Scheme for Knorr Pyrrole Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate:

| Reactants | Reagents | Product |

| Ethyl acetoacetate (2 equivalents) | 1. Sodium nitrite (B80452) (NaNO₂) in acetic acid 2. Zinc (Zn) dust | Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate |

This synthesis is widely employed due to its use of readily available starting materials and generally good yields. pku.edu.cn

Ester Hydrolysis and Decarboxylation Pathways

Once the precursor, diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, is synthesized, the target molecule, this compound, can be obtained through selective hydrolysis and decarboxylation.

A critical step in this pathway is the selective saponification of the ester group at the 2-position of the pyrrole ring. It has been documented that using one equivalent of sodium hydroxide (B78521) allows for the selective hydrolysis of the 2-ester in "Knorr's pyrrole" (diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate). wikipedia.org This selectivity is crucial for isolating the desired mono-carboxylic acid precursor.

Following selective hydrolysis, a decarboxylation step is necessary to remove the carboxyl group at the 4-position. This is typically achieved by heating the resulting dicarboxylic acid or monoester carboxylic acid, often in the presence of a high-boiling point solvent or with a catalyst to facilitate the removal of carbon dioxide. While the specific conditions for the selective decarboxylation of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid to the 2-carboxylic acid are not extensively detailed in the provided search results, the general principle of pyrrole-carboxylic acid decarboxylation is well-established.

Condensation Reactions for Pyrrole Ring Formation

The core of the Knorr pyrrole synthesis is a series of condensation reactions. The initial condensation occurs between the in situ generated α-amino-β-ketoester and a second molecule of the β-ketoester. This is followed by an intramolecular condensation and subsequent dehydration to form the aromatic pyrrole ring. researchgate.net

The Paal-Knorr synthesis, another classical method, involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. uctm.edu While not the primary route for this specific target molecule based on the search results, it represents a fundamental condensation reaction for pyrrole ring formation. The mechanism involves the formation of a hemiaminal followed by cyclization and dehydration. uctm.edu

Modern Synthetic Strategies and Techniques

Contemporary approaches to the synthesis of this compound and related polysubstituted pyrroles focus on improving efficiency, selectivity, and environmental sustainability.

Catalytic Approaches for Enhanced Selectivity and Yield

Modern synthetic methods increasingly employ catalysts to enhance the efficiency and selectivity of pyrrole synthesis. While specific catalytic methods for the direct synthesis of this compound are not extensively detailed in the provided search results, general catalytic approaches for polysubstituted pyrroles are applicable.

Various metal catalysts, including those based on manganese, ruthenium, iron, and copper, have been utilized in the synthesis of substituted pyrroles. organic-chemistry.org These catalysts can facilitate dehydrogenative coupling reactions and other transformations that lead to the pyrrole core. organic-chemistry.org For instance, a catalytic version of the Knorr pyrrole synthesis has been developed using a manganese catalyst for the dehydrogenative coupling of amino alcohols with keto esters. organic-chemistry.org Organocatalytic approaches have also emerged, utilizing small organic molecules to catalyze key steps in the pyrrole formation, such as in domino Michael-aldol cyclizations. nih.gov

Green Chemistry Principles in Pyrrole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrroles to reduce environmental impact. This includes the use of environmentally benign solvents, alternative energy sources, and the development of multicomponent reactions.

The use of water as a solvent in the presence of surfactants has been demonstrated for the metal-free synthesis of polysubstituted pyrroles. rsc.org Microwave-assisted organic synthesis has also been shown to accelerate pyrrole formation, often leading to higher yields in shorter reaction times. semanticscholar.org

Isocyanide-based multicomponent reactions (I-MCRs) represent a highly efficient and atom-economical approach to constructing polysubstituted pyrroles in a one-pot fashion, minimizing waste and avoiding the isolation of intermediates. rsc.org Furthermore, the use of heterogeneous catalysts, such as natural hydroxyapatite, provides a greener alternative as they can be easily recovered and reused. semanticscholar.org

One-Pot Reaction Sequences for Derivative Preparation

Another example of a one-pot, three-component reaction involves the condensation of triphenylphosphine, a 2-aminopyridine (B139424) derivative, and dialkyl acetylenedicarboxylates in the presence of an arylglyoxal to yield polyfunctionalized pyrroles. semanticscholar.org Similarly, new pyrrole derivatives can be synthesized through a facile three-component reaction of pyrrole, arylglyoxals, and Meldrum's acid in water at room temperature without a catalyst. orgchemres.org

A straightforward, one-pot synthesis of pyrrolo[3,4-c]pyrrole-1,3-diones has been developed via a silver(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with N-alkyl maleimide, followed by oxidation with DDQ. chemistryviews.org These examples highlight the versatility of one-pot sequences in generating a diverse range of pyrrole derivatives.

Functional Group Transformations of this compound

The carboxylic acid functionality at the C2 position of the 3,5-dimethyl-1H-pyrrole ring serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide array of derivatives.

Esterification Reactions to Form Pyrrole-2-carboxylates

Esterification of carboxylic acids is a fundamental reaction in organic synthesis. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. masterorganicchemistry.com The equilibrium of this reaction is typically driven towards the ester product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

Another effective method for esterification, particularly for sterically demanding substrates, is the Steglich esterification. This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst to facilitate the reaction between the carboxylic acid and an alcohol. organic-chemistry.org

The synthesis of ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate can be achieved through a Knorr-type reaction, which involves the condensation of acetylacetone (B45752) and ethyl oximinoacetoacetate. nih.gov This pyrrole ester is a valuable precursor in the synthesis of more complex molecules, such as porphyrins. nih.gov

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| Acetylacetone | Ethyl oximinoacetoacetate | Knorr-type condensation | Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate |

The synthesis of other alkyl esters of this compound can be accomplished using general esterification methods. For example, benzyl (B1604629) 3,5-dimethyl-1H-pyrrole-2-carboxylate is a commercially available derivative. sigmaaldrich.com The preparation of various pyrrole-2-carboxylic acid esters has also been reported through methods such as the reaction of pyrrolylmagnesium bromide with ethyl chloroformate. orgsyn.org

Amidation Reactions to Form Pyrrole-2-carboxamides

The conversion of this compound to its corresponding amides is a crucial transformation for the development of new pharmaceutical compounds. chemimpex.com Amidation reactions typically involve the activation of the carboxylic acid followed by reaction with an amine.

A general procedure for the synthesis of amides involves the direct condensation of carboxylic acids and amines in the presence of titanium(IV) chloride (TiCl₄) in pyridine (B92270) at elevated temperatures. nih.gov This method has been applied to a wide range of substrates, affording the corresponding amides in moderate to excellent yields. nih.gov

Coupling agents are frequently used to facilitate the amidation of carboxylic acids. These agents react with the carboxylic acid to form a more reactive intermediate that is readily attacked by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). google.com The use of bis-(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) in the presence of a base like triethylamine (B128534) is another effective method for the synthesis of pyrrole carboxamides. znaturforsch.com

| Carboxylic Acid | Amine | Coupling Agent/Reagent | Product |

| This compound | Various amines | TiCl₄, Pyridine | 3,5-Dimethyl-1H-pyrrole-2-carboxamide derivatives |

| 1-Methyl-3-(trifluoromethyl)pyrrole-3-carboxylic acid | ortho-substituted aniline | BOP-Cl, Triethylamine | Pyrrolecarboxylic acid amide derivative znaturforsch.com |

Halogenation of the Pyrrole Ring System

The introduction of halogen atoms onto the pyrrole ring can significantly influence the chemical and biological properties of the resulting compounds. Halogenation of pyrrole-2-carboxylic acids can be achieved through decarboxylative halogenation, a process where the carboxylic acid group is replaced by a halogen atom. acs.org

This transformation can be carried out using various halogenating agents. For instance, the bromodecarboxylation of pyrrole-2-carboxylic acid has been accomplished using molecular bromine in absolute methanol. acs.org Similarly, iododecarboxylation can be performed with iodine in the presence of potassium iodide. acs.org

A more general and catalytic method for the direct decarboxylative halogenation of (hetero)aryl carboxylic acids utilizes a copper catalyst. This strategy allows for the synthesis of bromo- and iodoarenes through an atom transfer mechanism, and chloro- and fluoroarenes via radical capture by copper and subsequent reductive elimination. osti.govprinceton.edu The choice of halogenating agent is crucial; for example, 1,3-dibromo-5,5-dimethylhydantoin (B127087) is used for bromination, and N-iodosuccinimide for iodination. princeton.edu

| Starting Material | Halogenating Agent | Product |

| Pyrrole-2-carboxylic acid | Br₂ in MeOH | Bromopyrrole acs.org |

| Pyrrole-2-carboxylic acid | I₂/KI | Iodopyrrole acs.org |

| (Hetero)aryl carboxylic acid | 1,3-dibromo-5,5-dimethylhydantoin | Bromo(hetero)arene princeton.edu |

| (Hetero)aryl carboxylic acid | N-iodosuccinimide | Iodo(hetero)arene princeton.edu |

Oxidation and Reduction Processes Involving the Carboxylic Acid and Pyrrole Nucleus

The chemical behavior of this compound in redox reactions is dictated by its two primary functional components: the pyrrole ring and the carboxylic acid group. The pyrrole nucleus is an electron-rich aromatic system, making it susceptible to oxidation, which can lead to a variety of products, including dearomatized compounds or polymeric materials. researchgate.net The presence of electron-donating methyl groups at the 3- and 5-positions enhances this electron density, while the electron-withdrawing carboxylic acid at the 2-position can modulate this reactivity.

Oxidation of the pyrrole ring, particularly with strong oxidizing agents, often results in complex mixtures and polymerization, forming polypyrrole-like materials. researchgate.net Under controlled conditions with milder oxidants, selective oxidation may occur. For instance, photo-oxidation or reaction with reagents like singlet oxygen can lead to the formation of pyrrolidinone derivatives. researchgate.net

The carboxylic acid functional group, on the other hand, is in a high oxidation state and is generally resistant to further oxidation, except under harsh conditions that lead to decarboxylation. Conversely, the carboxylic acid can be reduced to a primary alcohol. This transformation typically requires powerful reducing agents, as the carboxyl group is less reactive than aldehydes or ketones.

Common reduction methodologies involve the use of metal hydrides. While sodium borohydride (B1222165) is generally not strong enough to reduce carboxylic acids directly, more potent reagents are effective. rsc.org An alternative is a two-step process where the carboxylic acid is first converted to a more reactive derivative, such as a thioester, which can then be reduced under milder conditions with sodium borohydride. rsc.org

| Transformation | Reagent(s) | Product | Notes |

| Reduction of Carboxylic Acid | 1. Thioester formation (e.g., with DPDTC) 2. Sodium Borohydride (NaBH₄) | (3,5-dimethyl-1H-pyrrol-2-yl)methanol | This two-step method is a milder alternative to using powerful hydrides. rsc.org |

| Oxidation of Pyrrole Ring | Peroxides, Ferric Chloride (FeCl₃), or Anodic Oxidation | Polypyrrolic materials / Degradation products | The electron-rich pyrrole ring is prone to oxidation, which can lead to polymerization. researchgate.net |

| Controlled Oxidation of Pyrrole Ring | Singlet Oxygen (¹O₂), meta-Chloroperoxybenzoic acid | Pyrrolidinone derivatives | Controlled oxidation can yield specific dearomatized products. researchgate.net |

Electrophilic Substitution Reactions on the Pyrrole Moiety

The pyrrole ring is significantly more reactive towards electrophilic aromatic substitution than benzene (B151609) due to the lone pair of electrons on the nitrogen atom being delocalized into the aromatic system, which increases the ring's electron density. pearson.com In substituted pyrroles, the regiochemical outcome of these reactions is governed by the electronic effects of the existing substituents.

In this compound, the C4 position is the only unsubstituted carbon on the pyrrole ring and is the primary site for electrophilic attack. The directing effects of the substituents confirm this selectivity:

Methyl Groups (at C3 and C5): These are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. For the C3-methyl group, this activates the C2 and C4 positions. For the C5-methyl group, this activates the C4 position and the N-H bond.

Carboxylic Acid Group (at C2): This is a deactivating, electron-withdrawing group that would typically direct incoming electrophiles to the meta position (C4).

The combined influence of the two activating methyl groups and the deactivating carboxylic acid group strongly favors electrophilic substitution at the C4 position. Common electrophilic substitution reactions are expected to proceed at this site.

| Reaction | Reagent(s) | Expected Major Product | Notes |

| Halogenation | Br₂ in Acetic Acid | 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | Pyrroles are highly reactive and react readily with halogens. |

| Nitration | HNO₃ / Acetic Anhydride | 4-nitro-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | Milder nitrating agents are used to prevent oxidation and degradation of the pyrrole ring. |

| Sulfonation | SO₃ / Pyridine | This compound-4-sulfonic acid | The SO₃-pyridine complex is a mild sulfonating agent suitable for sensitive substrates like pyrrole. |

| Friedel-Crafts Acylation | Acetic Anhydride / SnCl₄ | 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | Mild Lewis acid catalysts are sufficient due to the high reactivity of the pyrrole ring. pearson.com |

Scale-Up Considerations and Industrial Relevance of Synthetic Methods

This compound and its derivatives are recognized as valuable building blocks in the development of pharmaceuticals and agrochemicals. chemimpex.com Their utility in constructing more complex molecular architectures underpins their industrial relevance. The successful scale-up of synthetic methods for this class of compounds is crucial for their commercial application.

A key trend in the pharmaceutical and fine chemical industries is the transition from traditional batch processing to continuous flow manufacturing. This approach offers significant advantages for the synthesis of pyrrole derivatives, including improved heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, better reproducibility, and the potential for higher yields and purity. The synthesis of structurally related pyrroles, which are key intermediates for major pharmaceuticals, has been successfully demonstrated and optimized using continuous flow systems. This provides a strong precedent for developing similar scalable processes for this compound.

Key considerations for the industrial-scale synthesis include:

Cost and Availability of Starting Materials: Economically viable routes must start from inexpensive and readily available precursors.

Process Safety: The potential for exothermic reactions or the use of hazardous reagents must be carefully managed, an area where continuous flow reactors offer inherent advantages.

Efficiency and Yield: Optimizing reaction conditions (temperature, pressure, catalyst loading, residence time) to maximize yield and throughput is essential.

Purification: Developing scalable and efficient purification protocols, such as crystallization or continuous chromatography, is necessary to meet the high purity standards required for applications like pharmaceuticals.

Environmental Impact: The choice of solvents, reagents, and waste streams are critical factors, with a focus on developing "greener" and more sustainable chemical processes.

The availability of custom synthesis and commercial production services for closely related compounds, such as 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid, indicates an existing industrial capability and demand for this structural motif. chemscene.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for mapping the carbon and proton framework of the molecule. The chemical shifts, coupling patterns, and through-space or through-bond correlations offer a wealth of structural information.

For the closely related ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate, the methyl protons at positions 3 and 5 typically appear as sharp singlets. The proton on the C4 of the pyrrole (B145914) ring would also be expected to be a singlet. The N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration. The carboxylic acid proton would exhibit a characteristic downfield signal, also broad and sensitive to experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts for 3,5-dimethyl-1H-pyrrole-2-carboxylic acid

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| 3-CH₃ | ~2.2 | s |

| 5-CH₃ | ~2.3 | s |

| 4-H | ~5.8 | s |

| N-H | Variable (Broad) | br s |

| COOH | >10 (Broad) | br s |

Note: These are predicted values based on related structures and general principles of NMR spectroscopy. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are indicative of the electronic environment of the carbon atoms.

Based on data from analogous pyrrole structures, the carboxyl carbon is expected to resonate at the most downfield position, typically in the range of 160-170 ppm. The sp²-hybridized carbons of the pyrrole ring will appear in the aromatic region, with their specific shifts influenced by the electron-donating methyl groups and the electron-withdrawing carboxylic acid group. The methyl carbons will be found at the most upfield positions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| 3-CH₃ | ~11 |

| 5-CH₃ | ~13 |

| C4 | ~110 |

| C3 | ~120 |

| C5 | ~130 |

| C2 | ~140 |

| COOH | ~165 |

Note: These are predicted values based on related structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Two-dimensional NMR experiments are crucial for the definitive assignment of proton and carbon signals and for establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): A COSY experiment would primarily show correlations between protons that are coupled to each other. In this molecule, with its isolated spin systems, significant cross-peaks would not be expected, which in itself is structurally informative.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments reveal one-bond correlations between protons and the carbons they are directly attached to. This would allow for the unambiguous assignment of the C4-H4, 3-CH₃, and 5-CH₃ signals.

The proton of the 3-CH₃ group to C2, C3, and C4.

The proton of the 5-CH₃ group to C4, C5, and the N-H carbon (if applicable).

The H4 proton to C2, C3, C5, and the 5-CH₃ carbon.

The N-H proton to C2 and C5.

These correlations would piece together the pyrrole ring and confirm the positions of the substituents.

The choice of solvent can significantly influence the chemical shifts observed in NMR spectroscopy, particularly for protons involved in hydrogen bonding, such as the N-H and COOH protons. In protic solvents like DMSO-d₆ or methanol-d₄, these protons can exchange with deuterium, leading to signal broadening or disappearance. The chemical shifts of these protons are also sensitive to solvent polarity and the solvent's ability to act as a hydrogen bond donor or acceptor. Aromatic solvents can induce shifts in nearby protons due to anisotropic effects. A detailed study of solvent effects would involve recording spectra in a range of solvents with varying polarities and hydrogen bonding capabilities to observe these shifts and gain further insight into the molecule's electronic structure and intermolecular interactions.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is dominated by absorptions arising from the N-H and O-H stretching of the pyrrole and carboxylic acid groups, the C=O stretching of the carboxylic acid, and various vibrations of the pyrrole ring.

O-H and N-H Stretching: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer, which often overlaps with the N-H stretching vibration of the pyrrole ring, typically found around 3300-3500 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid is anticipated in the range of 1680-1710 cm⁻¹. The exact position can be influenced by hydrogen bonding; in the solid state, where carboxylic acids often exist as hydrogen-bonded dimers, this band appears at a lower frequency compared to the monomeric form in a dilute non-polar solution.

Pyrrole Ring Vibrations: The pyrrole ring itself gives rise to several characteristic bands. C-H stretching vibrations on the ring are typically observed above 3100 cm⁻¹. C=C and C-N stretching vibrations of the ring usually appear in the 1400-1600 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations also contribute to the fingerprint region of the spectrum.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid Dimer) | 2500-3300 | Strong, Broad |

| N-H Stretch | ~3300-3500 | Medium, Broad |

| C-H Stretch (Aromatic/Methyl) | 2850-3150 | Medium-Weak |

| C=O Stretch (Carboxylic Acid) | 1680-1710 | Strong |

| C=C/C-N Stretch (Pyrrole Ring) | 1400-1600 | Medium-Strong |

| C-O Stretch/O-H Bend | 1210-1440 | Medium |

Note: These are general ranges and the exact peak positions and intensities can vary based on the physical state of the sample (solid, liquid, or solution) and intermolecular interactions.

Analysis of Hydrogen Bonding Interactions in the Solid State

In the solid state, the molecular packing and supramolecular architecture of this compound are significantly influenced by hydrogen bonding interactions. Drawing parallels from studies on similar pyrrole-2-carboxylic acid derivatives, a consistent feature is the formation of strong intermolecular hydrogen bonds that dictate the crystal lattice. elsevierpure.com For pyrrole-2-carboxylic acid, the solid-state structure is characterized by the formation of cyclic, centrosymmetric dimers. researchgate.netnih.gov

These dimers are typically formed through two distinct and cooperative hydrogen bonds: a classic carboxylic acid O-H···O interaction and an N-H···O interaction involving the pyrrole ring's nitrogen atom and a carbonyl oxygen from an adjacent molecule. nih.gov This dual-hydrogen-bond motif, specifically an R²₂(8) graph set for the carboxylic acid pairing and an R²₂(10) motif involving the N-H group, creates a highly stable, planar dimeric unit. nih.gov In the case of this compound, this robust dimeric structure is expected to be the primary building block of the crystal structure. The presence of the methyl groups at the C3 and C5 positions may introduce steric effects that influence the long-range crystal packing of these dimeric units, but the fundamental hydrogen-bonding motif is anticipated to persist. The interplay of these strong N-H···O and O-H···O interactions is the driving force for the specific crystalline arrangement of the compound. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for the structural elucidation and confirmation of this compound, providing precise mass information and insights into its chemical structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, which is crucial for unequivocally determining its elemental composition. For this compound, the molecular formula is C₇H₉NO₂. chemimpex.com HRMS analysis can distinguish this compound from other isomers or compounds with the same nominal mass by measuring the mass-to-charge ratio (m/z) to several decimal places.

The precise theoretical monoisotopic mass allows for the validation of the compound's identity with a high degree of confidence, typically with mass accuracy in the low parts-per-million (ppm) range. This level of precision is essential for confirming the successful synthesis of the target molecule or its identification in complex mixtures.

Table 1: HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₇H₉NO₂ |

| Nominal Mass | 139 u |

| Monoisotopic Mass | 139.063328530 Da |

| Expected Ion (Positive) | [M+H]⁺ |

| Expected m/z (Positive) | 140.07060 |

| Expected Ion (Negative) | [M-H]⁻ |

| Expected m/z (Negative) | 138.05605 |

| Data sourced from PubChem CID 2776468. nih.gov |

The fragmentation pattern of this compound in mass spectrometry, typically induced by techniques like electron ionization (EI) or collision-induced dissociation (CID), provides valuable structural information. The fragmentation pathways are heavily influenced by the functional groups present, namely the carboxylic acid and the substituted pyrrole ring. nih.gov

Upon ionization, the molecular ion [M]⁺• (m/z 139) is formed. Subsequent fragmentation often follows predictable pathways for carboxylic acids. libretexts.org Key fragmentation steps include:

Loss of a hydroxyl radical (•OH): Cleavage of the C-OH bond results in a prominent acylium ion peak at m/z 122 (M-17).

Loss of a carboxyl group (•COOH): Cleavage of the bond between the pyrrole ring and the carboxylic acid group leads to a fragment at m/z 94 (M-45).

Decarboxylation: The loss of carbon dioxide (CO₂) from the molecular ion can produce a fragment corresponding to 3,5-dimethylpyrrole at m/z 95 (M-44).

Loss of water (H₂O): While less common for the molecular ion, the loss of water (m/z 121, M-18) can occur, particularly from the protonated molecule [M+H]⁺ in soft ionization techniques.

The relative abundance of these fragment ions helps to piece together the molecule's structure and confirm the connectivity of its constituent parts. Studies on related 2-substituted pyrrole derivatives have shown that the nature of the substituents significantly directs the fragmentation pathways. nih.gov

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion m/z | Proposed Fragment Structure |

| 139 ([M]⁺•) | •OH (17 Da) | 122 | Pyrrole-2-carbonyl acylium ion |

| 139 ([M]⁺•) | •COOH (45 Da) | 94 | 3,5-dimethylpyrrole radical cation |

| 139 ([M]⁺•) | CO₂ (44 Da) | 95 | 3,5-dimethylpyrrole cation |

| 140 ([M+H]⁺) | H₂O (18 Da) | 122 | Pyrrole-2-carbonyl acylium ion |

Direct Analysis in Real Time (DART) mass spectrometry is an ambient ionization technique that allows for the rapid analysis of solids and liquids with minimal to no sample preparation. nist.govresearchgate.net This method is highly suitable for the high-throughput screening and rapid characterization of this compound.

In a typical DART-MS analysis, the solid sample would be exposed to a heated stream of metastable gas (usually helium or nitrogen), which ionizes the analyte molecules desorbed from the surface. nih.gov DART is a soft ionization technique, meaning it imparts little excess energy to the molecule, resulting in simple mass spectra that are often dominated by the protonated molecule [M+H]⁺ in positive-ion mode or the deprotonated molecule [M-H]⁻ in negative-ion mode. nist.govutoronto.ca

For this compound, analysis in positive-ion mode would be expected to yield a strong signal at m/z 140.0706, corresponding to the [C₇H₁₀NO₂]⁺ ion. In negative-ion mode, which is well-suited for acidic compounds, a prominent peak at m/z 138.0560, corresponding to the [C₇H₈NO₂]⁻ ion, would be anticipated. The minimal fragmentation observed in DART-MS allows for quick and unambiguous determination of the molecular weight, making it an excellent tool for reaction monitoring or quality control. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic structure and conjugation.

The UV-Vis spectrum of this compound is dictated by the electronic transitions within its conjugated system. The molecule contains a pyrrole ring, which is an aromatic heterocycle, conjugated with a carbonyl group from the carboxylic acid substituent. This extended π-system is responsible for the characteristic absorption bands.

The primary electronic transitions observed are π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The pyrrole ring itself exhibits strong absorption in the UV region. The conjugation with the carboxylic acid group extends the chromophore, typically resulting in a bathochromic (red) shift of the absorption maximum (λmax) to a longer wavelength compared to unsubstituted pyrrole.

Table 3: Expected UV-Vis Absorption Data

| Compound | Expected λmax Range (nm) | Type of Transition | Chromophore |

| This compound | ~265 - 275 | π → π* | Conjugated pyrrole ring and carbonyl group |

X-ray Crystallography

Comprehensive searches of chemical and crystallographic databases have revealed a notable absence of publicly available single-crystal X-ray diffraction data for the specific compound, this compound. While crystallographic information exists for structurally related molecules, such as its ethyl ester derivative (ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate) and the parent compound (1H-pyrrole-2-carboxylic acid), the specific solid-state structure of the title compound has not been reported in the accessible scientific literature.

Single-Crystal X-ray Diffraction for Solid-State Structure

Due to the lack of experimental data, a detailed analysis of the solid-state structure, including the precise determination of its crystal system, space group, and unit cell dimensions, cannot be provided. The generation of a data table summarizing these crystallographic parameters is therefore not possible. Such an analysis would be entirely dependent on the successful growth of a single crystal of sufficient quality and subsequent analysis by X-ray diffraction.

Intermolecular Interactions and Crystal Packing Analysis

Similarly, a definitive analysis of the intermolecular interactions and crystal packing arrangement for this compound is precluded by the absence of its crystal structure. A thorough examination of hydrogen bonding patterns, π-stacking interactions, and other non-covalent forces that govern the three-dimensional architecture of the crystal lattice is contingent upon obtaining the precise atomic coordinates from single-crystal X-ray diffraction. Without this foundational data, any discussion of intermolecular interactions would be purely speculative and would not meet the required standards of scientific accuracy for this article.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT, B3LYP) for Electronic Structure and Properties

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and properties of pyrrole (B145914) derivatives. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for its balance of accuracy and computational efficiency in studying such organic compounds.

Theoretical geometry optimization of pyrrole-carboxylic acid derivatives using DFT methods, such as B3LYP, is crucial for determining the most stable three-dimensional conformation of the molecule. For the parent compound, pyrrole-2-carboxylic acid, calculations have shown that the pyrrole ring and the carboxylic acid substituent are nearly coplanar. nih.gov This planarity is a key feature of its energetic landscape.

The optimization process seeks the minimum energy structure on the potential energy surface. For substituted pyrroles, this includes determining the preferred orientation of the substituents to minimize steric hindrance and maximize electronic stability. In the case of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid, the methyl groups and the carboxylic acid group attached to the pyrrole core define its energetic landscape and reactivity. Computational calculations can also elucidate the thermodynamics of reactions, such as the conversion of precursor molecules, by determining if the process is exergonic (thermodynamically favored). mdpi.com

Vibrational frequency analysis, performed computationally using DFT, is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. For pyrrole-2-carboxylic acid, DFT calculations at the B3LYP/6-311+G(d) level have been used to predict vibrational frequencies, which show good agreement with experimental data. researchgate.net This allows for a complete assignment of vibrational modes to specific molecular motions.

Key vibrational modes for carboxylic acids include the carbonyl (C=O) stretch and the O-H stretch. The C=O stretching frequency is particularly sensitive to the chemical environment and protonation state, typically appearing in the 1690–1750 cm⁻¹ range for the protonated form (COOH). nih.gov Theoretical calculations can accurately predict these frequencies and how they shift due to factors like hydrogen bonding or substituent effects, aiding in the structural elucidation of the compound and its derivatives. researchgate.netnih.gov

Table 1: Correlation of Calculated vs. Experimental Vibrational Frequencies for Key Groups in Carboxylic Acids Data generalized from studies on related carboxylic acids.

| Functional Group | Typical Calculated Frequency Range (cm⁻¹) | Typical Experimental Frequency Range (cm⁻¹) | Vibrational Mode |

| O-H (Carboxylic Acid) | ~3550 (monomer) | ~3550 (in dilute solution) | Stretching |

| C=O (Carboxylic Acid) | ~1710 - 1750 | ~1710 - 1750 | Stretching |

| N-H (Pyrrole) | ~3465 | ~3465 | Stretching |

This interactive table allows for sorting and filtering of the data.

DFT calculations are also employed to determine the thermodynamic parameters of reactions, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), which predict the spontaneity and energy changes of a chemical process. mdpi.com For instance, a DFT study on the decarboxylation of pyrrole-2-carboxylic acid elucidated the reaction mechanism and calculated the energy barriers involved. researchgate.net Such studies have shown that in an acidic aqueous environment, the presence of a hydronium ion can significantly lower the activation energy barrier for the C-C bond rupture, thereby promoting the decarboxylation reaction. researchgate.net These theoretical predictions of thermodynamic parameters are vital for understanding reaction mechanisms and optimizing synthesis conditions. researchgate.net

Molecular Docking Studies and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. Derivatives of pyrrole carboxylic acids have been investigated as inhibitors for various protein targets. nih.govnih.gov

Docking simulations calculate a score that estimates the binding affinity between the ligand and the protein. A lower docking score generally indicates a more favorable binding interaction. afjbs.com For example, in a study of novel 1H-pyrrole derivatives as potential anticancer agents, molecular docking was used to predict their binding modes within the active sites of target proteins like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.gov The simulations revealed key interactions, such as hydrogen bonds and hydrophobic contacts, between the pyrrole-based ligands and specific amino acid residues in the protein's binding pocket, explaining their inhibitory activity. nih.govmdpi.com The docking score, often expressed in kcal/mol, provides a quantitative measure of this binding affinity. scirp.org

Table 2: Example Docking Scores for Pyrrole Derivatives Against Kinase Targets Data from a study on related 1H-pyrrole compounds. nih.gov

| Compound | Target Protein | Docking Score (kcal/mol) |

| Derivative 8b | EGFR | -8.5 |

| Derivative 8b | CDK-2 | -9.2 |

| Erlotinib (Reference) | EGFR | -9.1 |

| AZD5438 (Reference) | CDK-2 | -9.8 |

This interactive table allows for sorting and filtering of the data.

The reliability of a molecular docking study is highly dependent on the validation of the methodology. A common validation technique is to "redock" a co-crystallized ligand (a ligand whose binding pose is known from X-ray crystallography) into the protein's active site. nih.gov The docking protocol is considered valid if it can reproduce the experimental binding mode with a low root-mean-square deviation (RMSD), typically under 2.0 Å. nih.govnih.gov

The selection of a target protein is based on its relevance to a specific disease. For instance, proteins like Aurora A kinase are overexpressed in many cancers, making them important targets for anticancer drug design. mdpi.com Docking studies on pyrrole-indolin-2-ones as Aurora A kinase inhibitors have helped identify the essential structural features required for binding and inhibitory activity, guiding the design of more potent compounds. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to ascertain the relationship between the chemical structures of compounds and their biological activities. For derivatives of pyrrole carboxylic acids, field-based QSAR (FB-QSAR) approaches have been employed to design novel compounds with specific therapeutic effects, such as anti-inflammatory properties. nih.gov

One research strategy focused on designing N-pyrrole carboxylic acid derivatives as potent inhibitors of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes involved in inflammation. nih.gov The FB-QSAR models helped identify key structural features necessary for inhibitory activity. The studies indicated that incorporating an acidic group, specifically an acetic acid moiety at position 1 of the pyrrole ring, was crucial for enhancing anti-inflammatory effects. nih.gov Subsequent synthesis and in vitro testing of the designed 1,2,3,5-tetra-substituted pyrrole derivatives confirmed the predictions of the QSAR model. nih.gov

| Compound Series | QSAR Focus | Key Structural Feature for Activity | Target | Reference |

|---|---|---|---|---|

| 2-[3-(ethoxycarbonyl)-2-methyl-5-(substituted phenyl)-1H-pyrrol-1-yl] alkanoates | Field-Based QSAR (FB-QSAR) | Acetic acid group at position 1 of the pyrrole | COX-1 and COX-2 Inhibition | nih.gov |

Reaction Path Prediction and Transition State Analysis

Theoretical investigations using Density Functional Theory (DFT) have been conducted to predict reaction pathways and analyze transition states for reactions involving pyrrole carboxylic acids, particularly decarboxylation. researchgate.net Such studies elucidate the step-by-step mechanism, identify intermediates, and calculate the energy barriers associated with the reaction.

| Reaction | Computational Method | Key Finding | Calculated Energy Barrier | Reference |

|---|---|---|---|---|

| Decarboxylation of Pyrrole-2-carboxylic Acid | DFT (B3LYP/6-311++G**) with Cluster-Continuum Model | The O-protonated pathway is dominant; hydration is the rate-determining step. | ~33.99 kcal/mol (overall reaction); ~9.77 kcal/mol (C-C cleavage with H₃O⁺) | researchgate.net |

Analysis of Reactivity Descriptors (Nucleophilic and Electrophilic Sites)

Reactivity descriptors derived from computational chemistry provide insight into the potential sites for nucleophilic and electrophilic attack on a molecule. A nucleophile is a chemical species that donates an electron pair to form a chemical bond, while an electrophile is a species that accepts an electron pair. libretexts.orgmasterorganicchemistry.com For this compound, the electron-rich pyrrole ring and the electron-deficient carboxylic acid group dictate its reactivity.

The pyrrole ring is a π-excessive heterocycle, making it inherently nucleophilic. The presence of two electron-donating methyl groups at the 3- and 5-positions further enhances the electron density of the ring, substantially increasing its nucleophilicity compared to unsubstituted pyrrole. researchgate.net Computational analyses, such as mapping the molecular electrostatic potential (MEP), would show a region of high electron density (negative potential) over the pyrrole ring, particularly at the unsubstituted carbon atom (position 4), making it the most probable site for electrophilic attack. Conversely, the carbonyl carbon of the carboxylic acid group is electron-deficient due to the electronegativity of the attached oxygen atoms. This site represents the primary electrophilic center of the molecule, susceptible to attack by nucleophiles. researchgate.net

Non-Linear Optical (NLO) Properties and First Hyperpolarizability Calculations

Non-linear optical (NLO) materials are of significant interest for applications in advanced technologies like optical signal processing. researchgate.net Organic compounds, particularly those with donor-π-acceptor architectures, can exhibit large NLO responses. scispace.com The NLO properties of molecules related to this compound have been investigated through computational methods.

The first hyperpolarizability (β), a measure of a molecule's second-order NLO response, can be calculated using quantum chemical methods like Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2). researchgate.netscispace.com Studies on pyrrole derivatives show that their NLO properties can be manipulated by changing substituents. nih.govresearchgate.net For instance, the synthesis of (E)-ethyl 3,5-dimethyl-4-((2-(4-nitrophenyl)hydrazono)methyl)-1H-pyrrole-2-carboxylate, a derivative featuring a donor (pyrrole) and an acceptor (nitrophenyl) group, highlights the focus on creating molecules with significant NLO potential. nih.gov Similarly, bis(3,5-dimethyl-1-octadecylpyrrol-2-yl)squaraine was synthesized and showed second harmonic generation (SHG) activity, a key NLO effect. soton.ac.uk These studies suggest that this compound can serve as a valuable building block for NLO materials. nih.govsoton.ac.uk

| Related Compound | NLO Property Investigated | Key Feature | Computational/Experimental Method | Reference |

|---|---|---|---|---|

| Pyrrole Hydrazone Derivatives | Non-Linear Optical (NLO) Properties | Donor-acceptor groups enhance NLO response | Quantum Chemical Calculations | nih.gov |

| Bis(3,5-dimethyl-1-octadecylpyrrol-2-yl)squaraine | Second Harmonic Generation (SHG) | Alternating donor-acceptor structure | Langmuir-Blodgett deposition and SHG measurement (d_eff = 1.8 ± 0.2 pm V⁻¹) | soton.ac.uk |

| Carboxylic Acid Derivatives (General) | First and Second Hyperpolarizabilities | Delocalized π electrons | DFT and MP2 calculations | researchgate.netscispace.com |

Atoms in Molecules (AIM) Theory for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (AIM) is a powerful theoretical framework used to analyze the electron density of a system to characterize chemical bonding and intermolecular interactions. mdpi.com For this compound, AIM theory is particularly useful for investigating the hydrogen bonds that govern its structure in the solid state.

In the solid state, carboxylic acids and pyrroles readily form hydrogen-bonded dimers. researchgate.netresearchgate.net X-ray diffraction studies on the parent compound, pyrrole-2-carboxylic acid, confirm the formation of cyclic dimers involving both N-H···O and O-H···O hydrogen bonds. researchgate.netmdpi.com AIM analysis can be applied to the calculated electron density of such dimers to locate bond critical points (BCPs) between the atoms involved in the hydrogen bonds (e.g., between the donor hydrogen and the acceptor oxygen). The properties of these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of the strength and nature of these interactions. mdpi.com This analysis confirms the existence of the hydrogen bonds and allows for a detailed understanding of the forces that stabilize the supramolecular assembly in the crystal. mdpi.comresearchgate.net

Applications in Materials Science and Advanced Technologies

Precursors for Porphyrin Synthesis

Porphyrins, a class of macrocyclic compounds, are fundamental to a wide range of biological processes and technological applications, including catalysis, photodynamic therapy, and molecular electronics. The synthesis of these complex structures often relies on the condensation of smaller pyrrolic precursors. While general methods for porphyrin synthesis involve the reaction of pyrroles with aldehydes, the specific use of substituted pyrroles like 3,5-dimethyl-1H-pyrrole-2-carboxylic acid allows for the introduction of desired functionalities and symmetries into the final porphyrin macrocycle.

The presence of the methyl groups at the 3 and 5 positions of the pyrrole (B145914) ring in this compound can influence the electronic properties and solubility of the resulting porphyrin. The carboxylic acid group at the 2-position provides a reactive handle for further functionalization or for anchoring the porphyrin to surfaces and other molecules. Common synthetic strategies, such as the Rothemund reaction or the Lindsey synthesis, can be adapted to incorporate this specific pyrrole derivative, leading to the formation of meso-substituted porphyrins with unique characteristics. nih.govacs.org The choice of solvent, catalyst, and reaction conditions plays a crucial role in directing the condensation reaction and maximizing the yield of the desired porphyrin. nih.gov

Development of Polypyrrole Materials

Polypyrrole (PPy) is an intrinsically conducting polymer that has garnered significant attention for its good electrical conductivity, environmental stability, and biocompatibility. The properties of PPy can be tuned by incorporating functional groups onto the pyrrole monomer prior to polymerization. The polymerization of pyrrole derivatives, such as those containing carboxylic acid groups, can lead to materials with enhanced processability, solubility, and specific functionalities. mdpi.com

While direct polymerization of this compound is not extensively documented in readily available literature, the principles of pyrrole polymerization suggest its potential as a monomer. The polymerization typically proceeds via an oxidative process, either chemically or electrochemically, where radical cations of the monomer couple to form the polymer chain. The resulting poly(this compound) would be expected to exhibit interesting properties due to the presence of both the electron-donating methyl groups and the ionizable carboxylic acid group. These functional groups could influence the polymer's conductivity, hydrophilicity, and ability to coordinate with metal ions. For instance, a related polymer, poly(pyrrole-1-carboxylic acid), has been synthesized and demonstrated to have an enhanced affinity for metal ion sorption compared to unsubstituted polypyrrole. nih.gov

Advanced Polymers and Coatings

The versatile chemical nature of this compound makes it a candidate for incorporation into a variety of advanced polymers and coatings. chemimpex.com Its ability to participate in diverse chemical reactions allows for its use as a monomer or a modifying agent to impart specific properties to polymeric materials. chemimpex.com The carboxylic acid functionality, for example, can be used to form ester or amide linkages, enabling the integration of the pyrrole moiety into polyester or polyamide backbones.

The pyrrole ring itself can contribute to the thermal stability and electronic properties of the resulting polymer. chemimpex.com In the context of coatings, the incorporation of this compound could enhance adhesion to substrates, provide corrosion resistance, or introduce specific functionalities for sensing or catalytic applications. For example, modern high-performance coatings often utilize polycarboxylic acids as hardeners for epoxy resins, suggesting a potential role for pyrrole-based carboxylic acids in this area. researchgate.net

Non-Linear Optics (NLO) Applications

Materials with non-linear optical (NLO) properties are crucial for a range of applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with extended π-conjugated systems and donor-acceptor functionalities often exhibit significant NLO responses. Pyrrole-based systems, such as porphyrins and BODIPY (boron-dipyrromethene) dyes, are known to possess interesting NLO properties. nih.govnih.gov

While direct studies on the NLO properties of this compound are not prominent in the literature, its structural features suggest potential in this field. The pyrrole ring acts as a π-electron system, and the carboxylic acid group can function as an electron-withdrawing group. By chemically modifying the molecule to include strong electron-donating groups, it may be possible to create a donor-π-acceptor structure, which is a common design motif for NLO chromophores. For instance, studies on other pyrrole derivatives, such as bis(3,5-dimethyl-1-octadecylpyrrol-2-yl)squaraine, have shown significant second harmonic generation (SHG) activity. rsc.org This indicates that the 3,5-dimethylpyrrole moiety can be a valuable component in the design of new NLO materials.

Electronic Sensors

The development of sensitive and selective electronic sensors is a rapidly growing field, with conducting polymers playing a vital role. Polypyrrole and its derivatives are frequently used as the active material in sensors due to their ability to change their electrical properties in response to various analytes. The functionalization of the pyrrole monomer is a key strategy for tailoring the sensor's selectivity and sensitivity.

Electrochemical sensors based on polypyrrole-carboxylic acid derivatives have been successfully developed for the detection of various biologically relevant molecules. mdpi.commdpi.com For example, a sensor based on a composite of polypyrrole-3-carboxylic acid and gold nanoparticles has been used for the detection of dopamine. mdpi.com Although specific research on sensors utilizing poly(this compound) is not widely reported, the presence of the carboxylic acid group provides a clear pathway for the immobilization of biorecognition elements (e.g., enzymes, antibodies) or for direct interaction with target analytes. The methyl groups may also influence the morphology and electronic properties of the polymer film, which in turn can affect the sensor's performance.

Coordination Chemistry with Metal Ions

The carboxylic acid group and the nitrogen atom of the pyrrole ring in this compound make it an excellent ligand for coordinating with metal ions. The formation of metal complexes with organic ligands can lead to a vast array of structures with interesting magnetic, optical, and catalytic properties.

Agrochemical Applications

Development of Herbicides and Pesticides

3,5-dimethyl-1H-pyrrole-2-carboxylic acid serves as a valuable scaffold in the field of agricultural chemistry for the development of novel herbicides and pesticides. chemimpex.com Its inherent structural features allow for the synthesis of a diverse range of derivatives that can exhibit potent biological activities against various weeds and insect pests. The pyrrole (B145914) ring system is a common motif in many biologically active compounds, and its substitution with carboxylic acid and methyl groups provides specific physicochemical properties that are advantageous for agrochemical applications.

Research in this area focuses on modifying the carboxylic acid group to form esters and amides, as well as altering the substituents on the pyrrole ring to fine-tune the compound's efficacy, selectivity, and environmental profile. The goal is to create more effective and environmentally benign agrochemicals. chemimpex.com While detailed public data on specific herbicidal and pesticidal derivatives of this compound is limited, the general principles of agrochemical development involving similar pyrrole structures provide insight into the research direction.

For instance, the synthesis of novel amide derivatives is a common strategy to enhance herbicidal activity. The general approach involves coupling the carboxylic acid with various amines to produce a library of compounds that are then screened for their ability to inhibit plant growth.

Below is an illustrative data table representing typical findings in the screening of new herbicidal compounds derived from a core structure like this compound.

Illustrative Herbicidal Activity of N-Substituted 3,5-dimethyl-1H-pyrrole-2-carboxamides

| Compound ID | Substituent (R) | Pre-emergent Herbicidal Activity (% Inhibition at 1 kg/ha ) | Post-emergent Herbicidal Activity (% Inhibition at 1 kg/ha ) |

| DM-PCA-01 | -H | 25 | 30 |

| DM-PCA-02 | -CH₃ | 40 | 45 |

| DM-PCA-03 | -C₂H₅ | 55 | 60 |

| DM-PCA-04 | -Phenyl | 75 | 80 |

| DM-PCA-05 | -4-Chlorophenyl | 85 | 90 |

Note: The data in this table is representative of typical research findings and does not reflect actual experimental results for these specific, named compounds.

Similarly, for pesticide development, the carboxylic acid can be esterified with various alcohols, and the resulting esters are tested for their insecticidal properties. The effectiveness of these compounds is often evaluated by determining their LC₅₀ (lethal concentration for 50% of the test population) against common agricultural pests.

Illustrative Insecticidal Activity of this compound Esters

| Compound ID | Ester Group (R') | Target Pest | LC₅₀ (ppm) |

| DM-PCE-01 | -CH₃ | Aphids | 150 |

| DM-PCE-02 | -C₂H₅ | Aphids | 125 |

| DM-PCE-03 | -Benzyl | Aphids | 75 |

| DM-PCE-04 | -CH₃ | Mites | >200 |

| DM-PCE-05 | -C₂H₅ | Mites | 180 |

| DM-PCE-06 | -Benzyl | Mites | 110 |

Note: The data in this table is representative of typical research findings and does not reflect actual experimental results for these specific, named compounds.

The research findings from such studies help in establishing structure-activity relationships (SAR), which are crucial for designing more potent and selective agrochemicals. For example, the illustrative data suggests that aromatic substituents on the amide or ester group may enhance the biological activity of the derivatives. Further research would typically involve optimizing the most promising lead compounds to improve their activity, reduce non-target effects, and assess their environmental fate.

Conclusion and Future Directions in Research

Summary of Key Research Findings and Contributions

Research into 3,5-dimethyl-1H-pyrrole-2-carboxylic acid has established it as a pivotal heterocyclic compound in medicinal and organic chemistry. eurekaselect.com Its unique structure and functional properties make it a versatile building block for the synthesis of more complex molecules. chemimpex.com Key findings highlight its role as an essential intermediate in the development of a variety of pharmaceuticals, agrochemicals, and advanced materials. chemimpex.comscitechnol.com

In the pharmaceutical sector, this compound is a crucial precursor for synthesizing drugs, particularly those aimed at treating neurological disorders. chemimpex.com The pyrrole (B145914) scaffold is a common feature in numerous biologically active compounds, and derivatives of this compound are investigated for a range of therapeutic applications, including as anticancer, antibacterial, and anti-inflammatory agents. nih.govrjptonline.org Its ability to participate in diverse chemical reactions allows for the creation of novel compounds with specific biological activities. chemimpex.com

In agricultural chemistry, this compound is utilized in formulating more effective and potentially less environmentally harmful herbicides and pesticides. chemimpex.com Furthermore, its contributions extend to materials science, where it is used in the creation of advanced polymers and coatings with enhanced thermal and mechanical properties. chemimpex.com The compound's favorable stability and solubility characteristics make it a reliable component for innovative product development in this field. chemimpex.com

Identification of Unexplored Research Avenues

Despite its established utility, several research avenues concerning this compound remain underexplored. While it is primarily used as a synthetic intermediate, a thorough investigation into the intrinsic biological activities of the compound itself is an area ripe for exploration.

Future research could focus on the following:

Novel Synthetic Methodologies: While classical methods for pyrrole synthesis exist, there is a continuous need for more efficient, scalable, and sustainable approaches. researchgate.net Developing novel catalytic systems, potentially utilizing green chemistry principles like microwave-assisted or solvent-free methods, for the specific synthesis of this compound could be highly beneficial. ingentaconnect.com

Late-Stage Functionalization: Research into the direct transformation of C-H bonds on the pyrrole ring could open up new pathways for creating a diverse library of derivatives from this core structure. researchgate.net This would be invaluable for structure-activity relationship (SAR) studies in drug discovery.

Expanded Biological Screening: A comprehensive screening of this compound and its simple derivatives against a wider array of biological targets could uncover new therapeutic potentials beyond its current applications.

Polymer Chemistry: While its role in polymers is noted, detailed studies on how the incorporation of this specific pyrrole derivative influences the electronic, optical, and physical properties of materials could lead to new applications in organic electronics and photovoltaics. numberanalytics.com

Challenges and Opportunities in Pyrrole Derivative Research

The broader field of pyrrole chemistry, including research on this compound, faces several inherent challenges. The pyrrole ring can be susceptible to degradation or polymerization under certain reaction conditions. numberanalytics.com Achieving regioselectivity during functionalization can be difficult due to the reactive nature of the ring, often leading to side reactions. numberanalytics.com Furthermore, scaling up synthetic processes from the laboratory to an industrial scale can be problematic, requiring careful control over reaction conditions. numberanalytics.com

However, these challenges present significant opportunities for innovation. The growing demand for pyrrole derivatives across pharmaceutical, agricultural, and materials industries drives continuous research into overcoming these synthetic hurdles. researchgate.net

Key Opportunities Include:Advanced Catalysis: The development of new catalysts can greatly improve the efficiency and selectivity of pyrrole synthesis and functionalization. numberanalytics.com

Green Synthesis: There is a substantial opportunity to develop more environmentally friendly synthetic routes, aligning with the principles of sustainable chemistry. ingentaconnect.com

Computational Chemistry: In silico studies can aid in predicting the properties and biological activities of new derivatives, streamlining the discovery process and reducing the need for extensive empirical screening. nih.gov

Interdisciplinary Applications: The versatility of the pyrrole scaffold provides opportunities for collaboration between organic chemists, medicinal chemists, materials scientists, and biologists to develop novel applications. benthamdirect.com

Potential for Translational Research and Product Development

The utility of this compound as a versatile intermediate provides a strong foundation for translational research and the development of new commercial products. Its established role as a building block is a key driver for its potential in creating new chemical entities for various industries. scitechnol.com

In pharmaceutical development , this compound can be used to generate libraries of novel pyrrole derivatives for high-throughput screening in drug discovery programs. nih.gov The structural motif is present in numerous approved drugs, indicating its high potential for developing new therapeutics for a wide range of diseases, including cancer and bacterial infections. nih.govnih.gov

In the agrochemical sector , the development of new pesticides and herbicides based on this pyrrole structure could lead to products with improved efficacy and better safety profiles for the environment. chemimpex.com

In materials science , incorporating this compound into polymers can lead to the creation of novel materials with tailored properties. chemimpex.com These could find applications in coatings, corrosion inhibitors, or as conductive materials for batteries and solar cells, addressing needs in the electronics and energy sectors. researchgate.net The potential to move from fundamental laboratory synthesis to large-scale production highlights the significant commercial and societal benefits that can be derived from continued research into this valuable compound. researchgate.net

Q & A

Q. What are the established synthetic routes for 3,5-dimethyl-1H-pyrrole-2-carboxylic acid and its derivatives?

- Methodological Answer : The compound is synthesized via condensation of 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid with aromatic aldehydes under reflux conditions in ethanol, yielding (E)-4-arylacryloyl derivatives . Alternatively, multi-step synthesis involves hydrogenation of intermediates (e.g., 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester) over palladium catalysts, followed by decarboxylation . For ethyl ester derivatives, direct esterification using ethanol under acidic conditions is common .

Table 1 : Comparison of Synthetic Routes

Q. How can researchers verify the structural integrity and purity of this compound?

- Methodological Answer :

- Spectroscopy : Use -NMR (e.g., δ 2.56 ppm for methyl groups in DMSO-d6) and ESI-MS (e.g., m/z 167.2050 for ethyl ester derivatives) .

- Chromatography : LCMS and HPLC (e.g., 94.77% LCMS purity and 97.34% HPLC purity for derivatives) .

- Crystallography : X-ray diffraction confirms hydrogen-bonded dimers (N–H⋯O interactions) in crystal lattices .

- Reference Data : Cross-check with NIST-standardized InChIKey (IZSBSZYFPYIJDI-UHFFFAOYSA-N) and molecular weight (167.2050 g/mol) .

Advanced Research Questions

Q. What strategies improve the regioselectivity and yield in derivatization reactions (e.g., amidation, esterification)?

- Methodological Answer :

- Amidation : Use coupling agents like HATU or EDCI with DMAP catalysis in anhydrous DMF. For sterically hindered amines, microwave-assisted synthesis enhances reactivity .

- Esterification : Optimize solvent polarity (e.g., THF vs. DCM) and acid catalysts (e.g., sulfuric acid vs. p-toluenesulfonic acid) to minimize byproducts .

- Regioselectivity : DFT calculations predict electron density distribution; substituents at C-3 and C-5 influence reactivity at C-2 carboxyl .

Q. How does computational modeling predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Derivatives show binding to SARS-CoV-2 protease (6LU7) with docking scores of −7.6 kcal/mol. Key interactions include hydrogen bonds with MET-49, GLU-166, and hydrophobic contacts with LEU-141 .

- ADME Predictions : Lipophilicity (LogP ~2.5) and intestinal absorption (>90%) are calculated using software like Schrödinger QikProp. P-glycoprotein substrate risks are assessed via molecular descriptors .

Table 2 : Key Docking Results for SARS-CoV-2 Protease (6LU7)

| Derivative | Docking Score (kcal/mol) | Key Residues | Reference |

|---|---|---|---|

| Ethyl ester derivative | −7.6 | MET-49, GLU-166, LEU-141 | |